Boc-Dap(Dnp)-Osu

Descripción general

Descripción

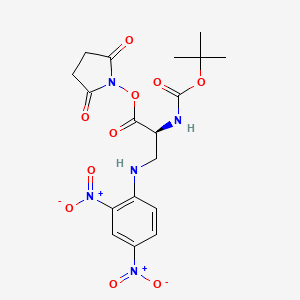

The compound “tert-Butyloxycarbonyl-2,3-diaminopropionic acid-2,4-dinitrophenyl ester” (Boc-Dap(Dnp)-Osu) is a derivative of 2,3-diaminopropionic acid. It is commonly used in peptide synthesis as a protecting group for amines. The tert-butyloxycarbonyl group is used to protect the amine functionality, while the 2,4-dinitrophenyl ester is used to activate the carboxyl group for coupling reactions .

Aplicaciones Científicas De Investigación

Boc-Dap(Dnp)-Osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide synthesis: Used as a protecting group for amines in the synthesis of peptides and proteins.

Drug development: Employed in the synthesis of peptide-based drugs and inhibitors.

Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and imaging.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap(Dnp)-Osu typically involves the following steps:

Protection of the amine group: The amine group of 2,3-diaminopropionic acid is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Activation of the carboxyl group: The carboxyl group is activated by reacting with 2,4-dinitrophenyl ester (Dnp-Osu) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Dap(Dnp)-Osu undergoes several types of chemical reactions, including:

Substitution reactions: The 2,4-dinitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Deprotection reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to expose the free amine group.

Common Reagents and Conditions

Substitution reactions: Common reagents include amines and bases such as triethylamine.

Deprotection reactions: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.

Major Products Formed

Peptide bonds: Formed through substitution reactions with amines.

Free amines: Formed through deprotection reactions.

Mecanismo De Acción

The mechanism of action of Boc-Dap(Dnp)-Osu involves the activation of the carboxyl group by the 2,4-dinitrophenyl ester, which facilitates nucleophilic attack by amines to form peptide bonds. The tert-butyloxycarbonyl group protects the amine functionality during the reaction and can be removed under acidic conditions to expose the free amine group .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyloxycarbonyl-2,3-diaminopropionic acid: (Boc-Dap-OH)

tert-Butyloxycarbonyl-2,3-diaminopropionic acid-4-methoxyfumaroyl ester: (Boc-Dap(Fmdp)-Osu)

tert-Butyloxycarbonyl-2,3-diaminopropionic acid-4-nitrophenyl ester: (Boc-Dap(Np)-Osu)

Uniqueness

Boc-Dap(Dnp)-Osu is unique due to the presence of the 2,4-dinitrophenyl ester group, which provides enhanced reactivity and selectivity in peptide synthesis compared to other similar compounds .

Actividad Biológica

Boc-Dap(Dnp)-Osu, chemically known as N-alpha-tert-butoxycarbonyl-N-beta-2,4-dinitrophenyl-L-2,3-diaminopropionic acid, is a compound that plays a significant role in peptide synthesis and bioconjugation. This article provides an overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound features several key functional groups:

- Boc Group : A protecting group that stabilizes the amino group.

- Dnp Group : A dinitrophenyl moiety that enhances reactivity and serves as a UV-active tag for detection.

- Osu Group : An N-hydroxysuccinimide ester that facilitates conjugation with amines and thiols.

These characteristics make this compound a versatile reagent in peptide synthesis, particularly for incorporating D-amino acids at specific positions within peptides.

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. The Dnp tag allows for tracking and quantification during peptide synthesis. The Osu group reacts with nucleophiles like amines and thiols, which is crucial for developing targeted therapeutic agents. The stability of these conjugates under physiological conditions is essential for their efficacy in drug delivery systems .

Applications in Research

This compound has various applications in the fields of biochemistry and pharmacology:

- Peptide Synthesis : It is used to incorporate D-amino acids into peptides, which can alter the biological properties of the resulting peptides.

- Drug Delivery Systems : The compound can attach therapeutic agents to antibodies or other targeting moieties, enhancing specificity and efficacy .

- Detection Assays : The Dnp group can be utilized in UV spectroscopy for monitoring peptide synthesis and purification processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Dap-OH | Contains only the Boc protecting group | Simpler structure; lacks Dnp and Osu groups |

| Mal-Dap(Boc) | Contains maleimide functionality instead of Dnp | Primarily used for thiol conjugation |

| Fmoc-Dap | Uses Fmoc as a protecting group | More common in solid-phase peptide synthesis |

| Dap(Dnp)-OH | Lacks the Osu group but retains Dnp | Useful for simple labeling without conjugation |

This compound's unique combination of protective groups allows for versatile applications while maintaining stability necessary for complex biological interactions .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Peptide Modification : Research demonstrated that peptides modified with this compound exhibited enhanced binding affinities to target proteins compared to unmodified peptides. This was attributed to the presence of the Dnp tag, which facilitated better interaction through hydrophobic and electrostatic interactions.

- Therapeutic Conjugation : A study focused on using this compound to conjugate anticancer drugs to monoclonal antibodies. The resulting conjugates showed improved specificity towards cancer cells while minimizing off-target effects, showcasing the potential for targeted cancer therapies.

- Stability Assessment : Investigations into the stability of this compound-derived conjugates under physiological conditions revealed that they maintained integrity over extended periods, making them suitable candidates for drug delivery applications.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINIOXPFXUVDW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102855 | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-68-2 | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.